Promethazine hydrochloride

Overview

Description

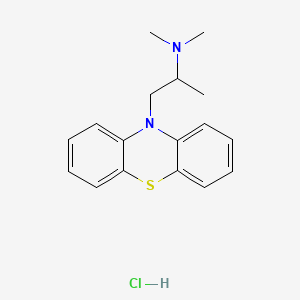

Promethazine hydrochloride is a first-generation antihistamine used primarily to treat allergy symptoms, nausea, and motion sickness. It is known for its sedative properties and is often used to manage short-term sleep problems and cold symptoms . This compound is a derivative of phenothiazine and was first developed in the 1940s .

Mechanism of Action

Target of Action

Promethazine hydrochloride is a first-generation antihistamine that primarily targets the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism can alleviate symptoms of allergies . Promethazine also antagonizes post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors .

Mode of Action

Promethazine acts as an antagonist of its target receptors. It binds to these receptors and prevents their activation, thereby inhibiting the physiological responses they mediate . For instance, by blocking the histamine H1 receptor, promethazine can prevent the symptoms of allergic reactions . Its antagonism of other receptors contributes to its use as a sleep aid and for anxiety and tension relief .

Biochemical Pathways

Promethazine’s antagonism of various receptors affects multiple biochemical pathways. Its antihistamine action is used to treat allergic reactions . The antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .

Pharmacokinetics

Promethazine is almost completely absorbed from the gut and metabolized by hydroxylation (involving the hepatic enzyme CYP 2D6) and sulphoxidation in the liver, leading to a bioavailability of 25% and a peak concentration at 2–4 h . The peak is at 2 h after intramuscular (IM) administration. The elimination half-life is 12–15 h . Promethazine is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite .

Result of Action

The molecular and cellular effects of promethazine’s action are primarily related to its antagonism of various receptors. Its most prominent effect on the central nervous system (CNS) is drowsiness . Other effects include sedation, somnolence, blurred vision, dizziness, confusion, disorientation, and extrapyramidal symptoms .

Action Environment

The action, efficacy, and stability of promethazine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, health status, and the presence of other medications . Furthermore, the drug’s effectiveness can be influenced by the severity and type of the condition being treated .

Biochemical Analysis

Biochemical Properties

Promethazine hydrochloride interacts with histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .

Cellular Effects

This compound has a pronounced effect on the central nervous system (CNS). The most prominent CNS effect of this drug is drowsiness . Other effects include sedation, somnolence, blurred vision, dizziness, confusion, and disorientation .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It is an antagonist of histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . This allows it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting .

Temporal Effects in Laboratory Settings

Promethazine’s effects generally last 4-6 hours but can last up to 12 hours . Patients should be counselled regarding CNS and respiratory depression, reduced seizure threshold, and bone marrow depression .

Dosage Effects in Animal Models

In an animal model, this compound treatment was introduced at an oral dose of 100 mg/kg of body weight for five successive days at different intervals from the time of infection for the evaluation of the stage-specific susceptibility . Various parasitological criteria indicated the following in vivo antischistosomal effects of this compound: there were significant reductions in worm burden, egg production, hepatomegaly, and splenomegaly .

Metabolic Pathways

This compound is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 .

Transport and Distribution

This compound is highly plasma protein bound (80–90%) with a large volume of distribution . It undergoes hepatic metabolism to three main inactive metabolites which are renally excreted with only 2% of the drug excreted in its parent form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of promethazine hydrochloride involves several steps:

Reaction of diethyl amine and epoxypropane: This reaction produces 1-diethylamino-2-propanol.

Reaction of 1-diethylamino-2-propanol with chloride sulfoxide and toluene: This step yields 1-diethylamino-2-chloropropane.

Reaction of 1-diethylamino-2-chloropropane with phenothiazine: This produces crude promethazine free base.

Purification and salification: The crude promethazine free base is purified and then reacted with hydrochloric acid to obtain this compound

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. This involves controlling raw material dosage, reaction temperature, and pH levels. The final product is often obtained through crystallization and salification processes .

Chemical Reactions Analysis

Promethazine hydrochloride undergoes various chemical reactions:

Oxidation: This compound slowly oxidizes in air, acquiring a blue color.

Reduction: Specific reduction reactions are less common but can occur under certain conditions.

Substitution: this compound can undergo substitution reactions, particularly involving its phenothiazine ring structure.

Common Reagents and Conditions:

Oxidation: Exposure to air and moisture.

Substitution: Various reagents depending on the desired substitution product.

Major Products Formed:

Oxidation: Blue-colored oxidized products.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Promethazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on histamine receptors and other biological pathways.

Medicine: Widely used to treat allergies, nausea, motion sickness, and as a sedative

Industry: Used in the formulation of various pharmaceutical products

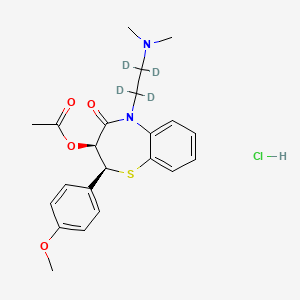

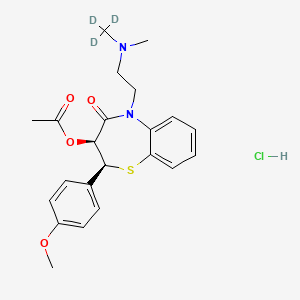

Comparison with Similar Compounds

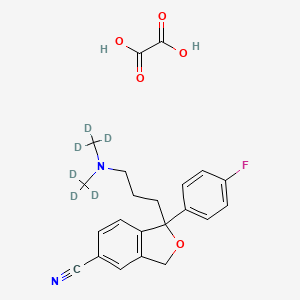

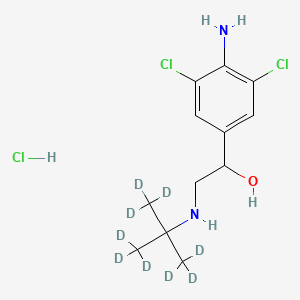

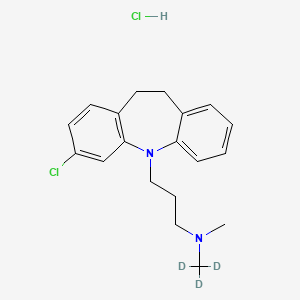

Promethazine hydrochloride is often compared with other antihistamines and antiemetics:

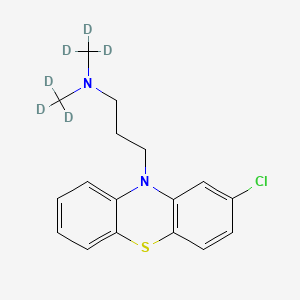

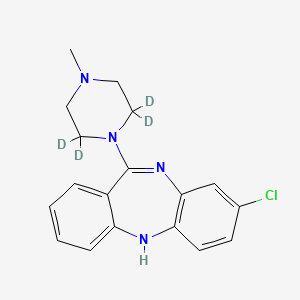

Chlorpromazine: Another phenothiazine derivative with stronger antipsychotic effects.

Ondansetron: A 5HT3 receptor antagonist used primarily for nausea and vomiting.

Metoclopramide: A GI stimulant and antiemetic with different mechanisms of action.

Uniqueness: this compound is unique due to its combination of antihistaminic, sedative, and antiemetic properties, making it versatile in treating various conditions .

Properties

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPDBLUZJRXNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S.ClH, C17H21ClN2S | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021192 | |

| Record name | Promethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58-33-3 | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Promethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promethazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Promethazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promethazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R61ZEH7I1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

446 to 450 °F (decomposes) (NTP, 1992) | |

| Record name | PROMETHAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20957 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Erythromycin-[13C,d3]](/img/structure/B602456.png)